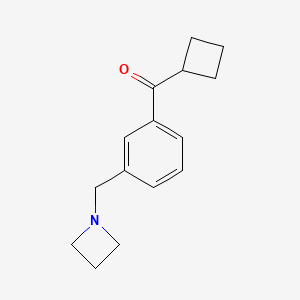![molecular formula C11H12O3S B1325792 4-[2-(Methylthio)phenyl]-4-oxobutyric acid CAS No. 951892-30-1](/img/structure/B1325792.png)
4-[2-(Methylthio)phenyl]-4-oxobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Methylthio)phenyl]-4-oxobutyric acid is a chemical compound with a molecular weight of 224.28 . It is beige in color and is in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[2-(methylsulfanyl)phenyl]-4-oxobutanoic acid . The InChI code is 1S/C11H12O3S/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical form of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid is a beige solid . It has a molecular weight of 224.28 .Applications De Recherche Scientifique
Enzymatic Activity and Metabolic Pathways
- Oxidative Decarboxylation : The branched-chain 2-oxo acid dehydrogenase complex (BCOADC) can oxidize 4-methylthio-2-oxobutyrate, highlighting its role in enzymatic processes and metabolic pathways (Jones & Yeaman, 1986).
- Glutamine Metabolism : In studies involving rat liver, 4-methyl-thio-2-oxobutyrate has been shown to participate in transamination reactions with glutamine, illustrating its significance in amino acid metabolism (Häussinger, Stehlé & Gerok, 1985).
Chemical Synthesis and Applications
- Synthesis of Derivatives : Research on the preparation of various derivatives, such as 4-phenyl-2-oxobutyric acid ethyl ester, highlights the chemical versatility and potential for synthesis applications of related compounds (Slavinska et al., 1996).
- Template for Synthesis : It serves as a template for the synthesis of different functionalized oxazoles, demonstrating its utility in creating complex organic compounds (Misra & Ila, 2010).
Biotechnological and Pharmacological Potential
- Apoptotic Mediator Production : The compound has been used in enzymatic reactors for the production of 4-methylthio-2-oxobutyric acid, a mediator of apoptosis, indicating its potential in biotechnological applications (García-García et al., 2008).
- Antibacterial Activities : Derivatives synthesized from related compounds have shown antibacterial activities, suggesting potential pharmaceutical applications (El-Hashash et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-methylsulfanylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAZQKFYUQFHFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Methylthio)phenyl]-4-oxobutyric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)
![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)
![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-fluorobenzophenone](/img/structure/B1325729.png)
![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)